

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,7-Diacetoxyflavone

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Compound of Interest

Compound Name: 5,7-Diacetoxyflavone

Cat. No.: B019432

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, a diacetylated derivative of the natural flavonoid chrysin, is a compound of interest in pharmaceutical research for its potential biological activities. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, pharmacokinetic analysis, and quality control. This application note provides a detailed protocol for the analysis of **5,7-Diacetoxyflavone** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical techniques for flavonoid analysis and provides a framework for researchers to implement a robust and reproducible analytical procedure.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of **5,7-Diacetoxyflavone**.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Nova-Pak C18, 4 μ m, 3.9 x 150 mm
Mobile Phase	Methanol / 10 mM Phosphoric Acid (H ₃ PO ₄) in Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	25°C
Detection Wavelength	280 nm
Run Time	10 minutes

Preparation of Solutions

a. Mobile Phase Preparation:

- Prepare a 10 mM phosphoric acid solution by diluting concentrated phosphoric acid in HPLC-grade water.
- Mix methanol and the 10 mM phosphoric acid solution in a 70:30 volume ratio.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

b. Standard Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of **5,7-Diacetoxyflavone** reference standard.
- Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.
- Store the stock solution at 4°C, protected from light.

c. Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- These solutions are used to construct the calibration curve.

d. Sample Preparation:

- Dissolve the sample containing **5,7-Diacetoxyflavone** in methanol to an estimated concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:

Parameter	Typical Acceptance Criteria
Linearity (R^2)	≥ 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	$\leq 2\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

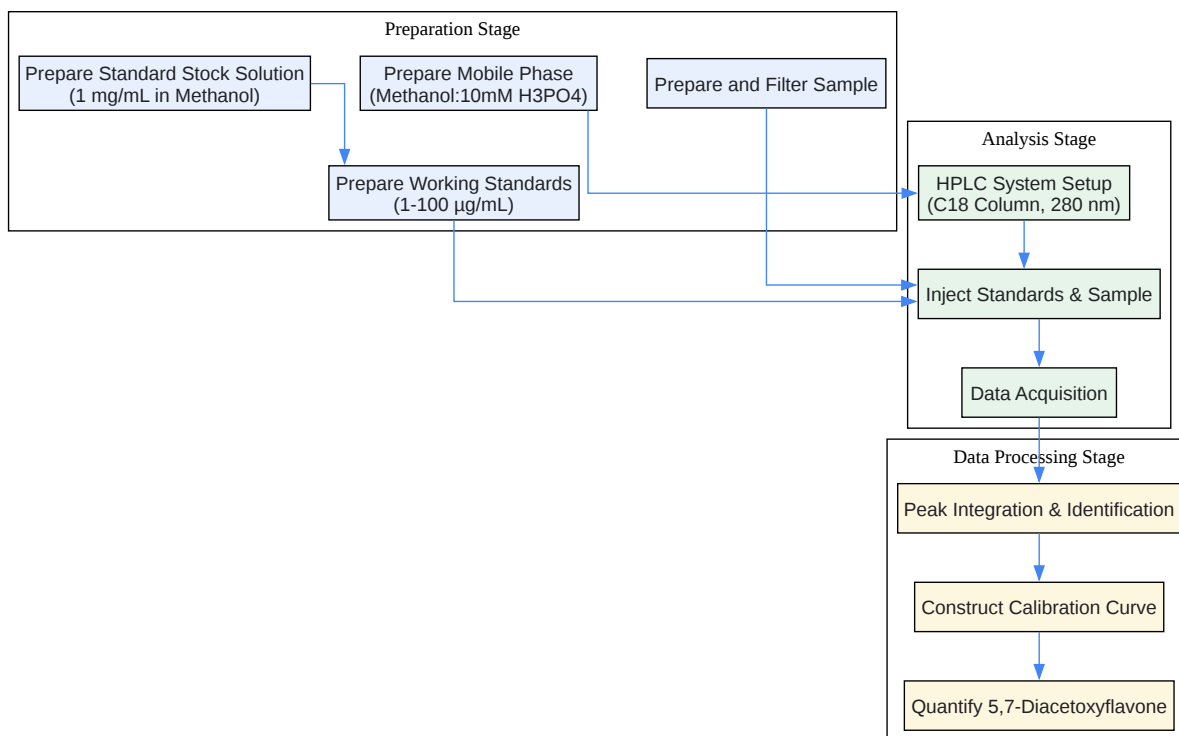
Data Presentation

The quantitative data obtained from the method validation experiments should be summarized for clear interpretation and comparison.

Concentration (µg/mL)	Mean Peak Area (n=3)	% RSD	Accuracy (% Recovery)
1	15,234	1.8	99.2
5	76,170	1.2	100.5
10	152,340	0.9	101.1
25	380,850	0.6	99.8
50	761,700	0.4	100.2
100	1,523,400	0.2	99.5
Linearity (R ²)	0.9998		
LOD (µg/mL)	0.1		
LOQ (µg/mL)	0.3		

Experimental Workflow and Signaling Pathways

The logical flow of the HPLC analysis protocol is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **5,7-Diacetoxyflavone**.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of **5,7-Diacetoxyflavone**. Adherence to this protocol and proper method validation will ensure the

generation of accurate and reliable data for research and drug development applications.

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